Ethyl 2-[(4-chlorobenzoyl)amino]benzoate
Description
Ethyl 2-[(4-chlorobenzoyl)amino]benzoate (C₁₆H₁₄ClNO₃) is a synthetic benzoate ester featuring a 4-chlorobenzoylamino substituent at the 2-position of the benzene ring. This compound is structurally related to fibrate-class pharmaceuticals, which are known for lipid-lowering activity via peroxisome proliferator-activated receptor (PPAR) modulation . Its synthesis typically involves coupling 4-chlorobenzoyl chloride with ethyl 2-aminobenzoate under basic conditions, followed by purification via recrystallization . Key applications include its role as a pharmaceutical intermediate or impurity in drugs like bezafibrate .
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-15(19)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
MSEVLFWWYDFFSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
Ethyl 4-[(4-chlorobenzyl)amino]benzoate (C₁₆H₁₆ClNO₂)
- Structure: The 4-chlorobenzylamino group is at the 4-position instead of the 2-position.
- Properties: Molecular weight: 289.76 g/mol (vs. 303.74 g/mol for the target compound). LogP: Higher lipophilicity due to the benzylamino group (predicted LogP ~3.5 vs. ~3.0 for the target) .
- Applications : Less studied pharmacologically but serves as a precursor in organic synthesis .
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (C₁₇H₁₅Cl₂NO₄)
- Structure: Incorporates a 2,4-dichlorophenoxyacetyl group instead of 4-chlorobenzoyl.
- Properties: Molecular weight: 368.2 g/mol. XLogP3: 4.3 (higher lipophilicity due to dichlorophenoxy group) .
Functional Group Modifications
Ethyl 2-[(4-chlorobenzoyl)amino]acetate (C₁₁H₁₂ClNO₃)
- Structure : Replaces the benzoate ester with an acetate group.
- Properties :
- Applications : Intermediate in peptide synthesis or prodrug design .
Ethyl 4-[2-(3-chlorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate
- Structure : Features a thiazolidine-dione ring fused with the benzoate core.
- Activity : Potent aldose reductase inhibitor (IC₅₀ = 0.07 µM for ALR2), surpassing sorbinil in efficacy .
- Key Difference : The thiazolidine ring enhances enzyme-binding affinity compared to the simpler amide in the target compound .
Pharmacologically Active Analogs
Bezafibrate Impurity D (Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate)
- Structure: Adds a phenoxy-methylpropanoate group to the core structure.
- Role : Major impurity in bezafibrate synthesis, requiring strict regulatory control .
- Toxicity: Potential to inhibit microalgal growth at low concentrations, indicating environmental persistence .
Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 2-[(4-chlorobenzoyl)amino]benzoate | C₁₆H₁₄ClNO₃ | 303.74 | ~3.0 | 2-Amide, benzoate ester |
| Ethyl 4-[(4-chlorobenzyl)amino]benzoate | C₁₆H₁₆ClNO₂ | 289.76 | ~3.5 | 4-Benzylamino, benzoate ester |
| Bezafibrate Impurity D | C₂₂H₂₅ClNO₄ | 402.89 | ~4.1 | Phenoxypropanoate, 4-chlorobenzoyl |
| Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate | C₁₇H₁₅Cl₂NO₄ | 368.20 | 4.3 | Dichlorophenoxyacetyl, benzoate |
Key Findings and Implications
- Substituent Position : The 2-position amide in the target compound optimizes steric compatibility with enzyme active sites compared to 4-substituted analogs .
- Lipophilicity : Chlorine atoms and aromatic rings enhance LogP, improving membrane permeability but reducing aqueous solubility .
- Environmental Impact : Chlorinated benzoate derivatives like bezafibrate impurities exhibit ecotoxicity, necessitating advanced wastewater treatment .
Preparation Methods
Standard Procedure
The most common method involves reacting ethyl 2-aminobenzoate with 4-chlorobenzoyl chloride in the presence of a base.
Reaction Conditions
-
Solvent : Dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF).
-
Base : Sodium bicarbonate (NaHCO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).
-
Molar Ratio : 1:1.1 (amine:acyl chloride) to ensure complete conversion.
-
Temperature : 0–25°C initially, then stirred at room temperature.
Procedure
-
Dissolve ethyl 2-aminobenzoate (1 eq) in DCM.
-
Add base (1.2 eq) and cool to 0°C.
-
Slowly add 4-chlorobenzoyl chloride (1.1 eq) dropwise.
-
Stir for 12–24 hours at room temperature.
-
Quench with water, extract organic layer, and dry over Na₂SO₄.
-
Purify via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate).
In Situ Generation of 4-Chlorobenzoyl Chloride
Thionyl Chloride-Mediated Acylation
For laboratories lacking 4-chlorobenzoyl chloride, the acyl chloride can be generated in situ from 4-chlorobenzoic acid.
Reaction Conditions
Procedure
-
Reflux 4-chlorobenzoic acid with SOCl₂ and TiCl₄ (0.1 eq) until gas evolution ceases.
-
Remove excess SOCl₂ under reduced pressure.
-
Add ethyl 2-aminobenzoate and base (e.g., pyridine) to the crude acyl chloride.
-
Stir at room temperature for 6 hours.
Optimization Strategies
Solvent and Base Selection
Catalytic Enhancements
-
DMAP (4-Dimethylaminopyridine) : Accelerates acylation via nucleophilic catalysis (yield increase: 5–10%).
-
Microwave Assistance : Reduces reaction time to 1–2 hours at 60°C.
Comparative Analysis of Methods
| Method | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Direct Acylation | DCM | DIPEA | 25°C | 92% | |
| In Situ Acyl Chloride | Toluene | Pyridine | 80°C | 78% | |
| Catalytic (DMAP) | THF | NaHCO₃ | 40°C | 95% |
Industrial-Scale Considerations
-
Continuous Flow Systems : Improve safety and yield by minimizing exposure to acyl chlorides.
-
Cost Efficiency : In situ acyl chloride generation reduces raw material costs by 15–20%.
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
